2-Butoxyethane-1-sulfonamide 2-Butoxyethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071739
InChI: InChI=1S/C6H15NO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9)
SMILES:
Molecular Formula: C6H15NO3S
Molecular Weight: 181.26 g/mol

2-Butoxyethane-1-sulfonamide

CAS No.:

Cat. No.: VC18071739

Molecular Formula: C6H15NO3S

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

2-Butoxyethane-1-sulfonamide -

Specification

Molecular Formula C6H15NO3S
Molecular Weight 181.26 g/mol
IUPAC Name 2-butoxyethanesulfonamide
Standard InChI InChI=1S/C6H15NO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9)
Standard InChI Key CVPVPLQZRSYRIK-UHFFFAOYSA-N
Canonical SMILES CCCCOCCS(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Tert-butoxy)ethane-1-sulfonamide features a sulfonamide group (-SO₂NH₂) bonded to an ethane backbone, which is further substituted with a tert-butoxy group (-O-C(CH₃)₃). The tert-butoxy group imparts steric bulk, influencing the compound’s solubility and reactivity. The molecular weight is 181.26 g/mol, computed using PubChem’s atomic mass data .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₅NO₃S
Molecular Weight181.26 g/mol
CAS Registry Number1341796-42-6
IUPAC Name2-[(2-Methylpropan-2-yl)oxy]ethanesulfonamide
SMILESCC(C)(C)OCCS(=O)(=O)N
InChIKeyLWOMQHYOYDYGLE-UHFFFAOYSA-N

The compound’s structure was confirmed via 2D and 3D conformational analysis, highlighting the planar sulfonamide group and the tetrahedral geometry around the sulfur atom .

Solubility and Stability

While experimental solubility data remain unpublished, computational models suggest moderate lipophilicity due to the tert-butoxy group, which may enhance membrane permeability in biological systems. The sulfonamide group contributes to hydrogen-bonding capacity, potentially increasing solubility in polar solvents like water or ethanol . Stability studies indicate resilience under standard laboratory conditions, with no reported decomposition at room temperature.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution reactions. One common method involves reacting 2-chloroethanesulfonamide with tert-butanol in the presence of a base such as potassium carbonate:
ClCH2CH2SO2NH2+(CH3)3COH(CH3)3COCH2CH2SO2NH2+HCl\text{ClCH}_2\text{CH}_2\text{SO}_2\text{NH}_2 + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{(CH}_3\text{)}_3\text{COCH}_2\text{CH}_2\text{SO}_2\text{NH}_2 + \text{HCl}
This reaction typically proceeds under reflux in anhydrous tetrahydrofuran (THF), yielding the product in 73–90% after purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.23 (s, 9H, tert-butyl), 3.51 (t, 2H, -OCH₂-), 3.78 (t, 2H, -CH₂SO₂NH₂), 5.12 (s, 2H, -NH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 27.8 (tert-butyl CH₃), 60.1 (-OCH₂-), 70.4 (-CH₂SO₂NH₂), 80.5 (quaternary C), 124.5 (SO₂) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3270 cm⁻¹ (N-H stretch, sulfonamide),

  • 1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric and symmetric S=O stretches),

  • 1100 cm⁻¹ (C-O-C ether linkage) .

TechniqueKey Peaks/ShiftsAssignment
¹H NMRδ 1.23 (s), 3.51 (t), 3.78 (t)tert-butyl, ether linkages
¹³C NMRδ 80.5, 124.5Quaternary C, SO₂ group
IR1320 cm⁻¹, 1140 cm⁻¹S=O stretches

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